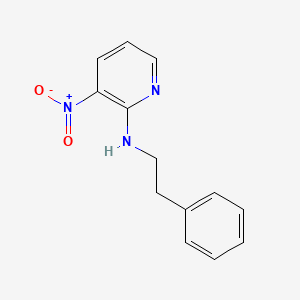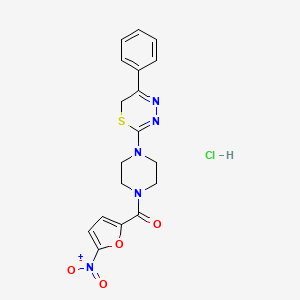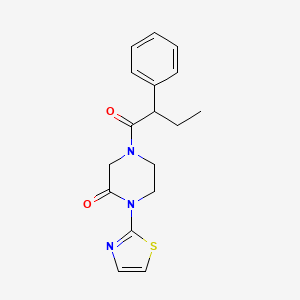![molecular formula C20H14O3S B2652029 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl thiophene-2-carboxylate CAS No. 331459-76-8](/img/structure/B2652029.png)
4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl thiophene-2-carboxylate, has the CAS Number: 331459-76-8 . It has a molecular weight of 334.4 and its molecular formula is C20H14O3S . The compound is in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H14O3S/c21-18(16-5-2-1-3-6-16)13-10-15-8-11-17(12-9-15)23-20(22)19-7-4-14-24-19/h1-14H/b13-10- . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Synthesis and Molecular Structure
Synthesis and Crystal Structures Research on 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl thiophene-2-carboxylate and its derivatives includes the study of its synthesis and molecular structure. A paper by Quoc et al. (2019) details the synthesis and crystal structures of several 3-(3-phenylprop-1-ene-3-one-1-yl)thiophene derivatives. The synthesis involved reacting thiophene-3-carbaldehyde with acetophenone derivatives, yielding compounds with varying substituents. The molecular structure was analyzed through spectroscopic data, revealing insights into the molecular packing and interactions within the crystal structures, such as chain formation and three-dimensional architecture influenced by specific interactions like O—H⋯O, C—H⋯O, C—H⋯π(thiophene), and C—H⋯S(thiophene) contacts. These findings are crucial for understanding the molecular behavior and potential applications of these compounds (Quoc et al., 2019).
Electroactive Polymer Synthesis Kaya and Aydın (2012) discussed the synthesis of an electroactive phenol-based polymer derived from thiophene, specifically 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol (4-DTPP). The synthesis process and the structural confirmation through FT-IR, UV–vis, and NMR techniques were outlined. The research delved into the polymer's electrical properties, highlighting its potential applications in electronic devices due to its measured electrical conductivities (Kaya & Aydın, 2012).
Biological Activities and Applications
Antimicrobial and Antifungal Properties Mabkhot et al. (2017) synthesized novel thiophene-containing compounds with potential biological activities. The study reported the antibacterial and antifungal properties of these compounds, with specific derivatives showing promising activity against certain bacterial strains and fungi. This research underscores the potential of thiophene derivatives in developing new antimicrobial agents (Mabkhot et al., 2017).
Photophysical and Optoelectronic Properties Naik et al. (2019) explored the photophysical properties of thiophene substituted 1,3,4-oxadiazole derivatives, focusing on their potential applications in photonic, sensor, and optoelectronic devices. The study highlighted the compounds' dipole moments, HOMO-LUMO energy gaps, and molecular electrostatic potential, indicating their suitability for various optoelectronic applications (Naik et al., 2019).
Nonlinear Optical Limiting for Photonic Devices Anandan et al. (2018) synthesized and characterized thiophene dyes with the aim of enhancing nonlinear optical limiting, vital for protecting human eyes and optical sensors, as well as for stabilizing light sources in optical communications. The research provided insights into the optical limiting performance and the potential of these compounds in advanced photonic and optoelectronic devices (Anandan et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
[4-[(Z)-3-oxo-3-phenylprop-1-enyl]phenyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O3S/c21-18(16-5-2-1-3-6-16)13-10-15-8-11-17(12-9-15)23-20(22)19-7-4-14-24-19/h1-14H/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWUANPEPDUDHO-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C\C2=CC=C(C=C2)OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2651946.png)
![6-Methoxy-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)

![3-{[2-(Dimethylamino)ethyl]sulfamoyl}-4-methoxybenzoic acid](/img/structure/B2651951.png)
![N-(5-chloro-2-methylphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2651952.png)


![N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2651956.png)
![Tert-butyl N-[3-(2-bromoethyl)cyclobutyl]carbamate](/img/structure/B2651959.png)
![3-[(4-Fluorophenyl)methyl]-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2651960.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2651961.png)
![N'-[1-Amino-2-(3-(trifluoromethyl)phenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B2651963.png)

